molecular formula C8H12 B3052372 1,4-Dimethylcyclohexa-1,4-diene CAS No. 4074-22-0

1,4-Dimethylcyclohexa-1,4-diene

Cat. No.: B3052372
CAS No.: 4074-22-0
M. Wt: 108.18 g/mol
InChI Key: SUXVTICOXXNSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dimethylcyclohexa-1,4-diene is an organic compound characterized by a six-membered ring with two methyl groups attached at the 1 and 4 positions. This compound is a derivative of cyclohexa-1,4-diene, where the presence of methyl groups influences its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethylcyclohexa-1,4-diene can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions to form the desired cyclohexadiene derivative. The reaction typically requires a catalyst and specific temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions. The process is optimized for efficiency, with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to maximize output and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethylcyclohexa-1,4-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4-Dimethylcyclohexa-1,4-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dimethylcyclohexa-1,4-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds allow the compound to act as a dienophile in Diels-Alder reactions, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Uniqueness: 1,4-Dimethylcyclohexa-1,4-diene is unique due to the specific positioning of its methyl groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

CAS No.

4074-22-0

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

1,4-dimethylcyclohexa-1,4-diene

InChI

InChI=1S/C8H12/c1-7-3-5-8(2)6-4-7/h3,6H,4-5H2,1-2H3

InChI Key

SUXVTICOXXNSKI-UHFFFAOYSA-N

SMILES

CC1=CCC(=CC1)C

Canonical SMILES

CC1=CCC(=CC1)C

Origin of Product

United States

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